molecular formula C17H15NO B8653410 (3-Benzyl-1H-indol-1-yl)acetaldehyde CAS No. 143833-01-6

(3-Benzyl-1H-indol-1-yl)acetaldehyde

Cat. No. B8653410
M. Wt: 249.31 g/mol
InChI Key: ZQEFVJUTYAHCDY-UHFFFAOYSA-N
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Patent
US05132319

Procedure details

To a solution of the product from Step 1 (470 mg, 1.68 mmol) in toluene (15 mL) at -65° C. there was slowly added 1.0M DIBAL in toluene (2.24 mL, 2.24 mmol) and the mixture was stirred at -65° C. for 1 hour. There was slowly added MeOH (5 mL) and the mixture was then allowed to warm up to r.t. There was added H2O (20 mL) and 1N aqueous HCl (10 mL) and after shaking the organic phase was washed with H2O, dried over MgSO4 and evaporated down to an oily residue which was taken as such to the next step.
Name
product
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
2.24 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([CH2:17][C:18](OC)=[O:19])[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C.CO.Cl>C1(C)C=CC=CC=1.O>[CH2:1]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([CH2:17][CH:18]=[O:19])[CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
product
Quantity
470 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CN(C2=CC=CC=C12)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2.24 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at -65° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t
STIRRING
Type
STIRRING
Details
after shaking the organic phase
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated down to an oily residue which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)C1=CN(C2=CC=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.